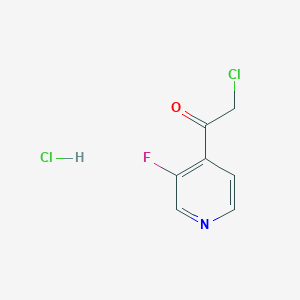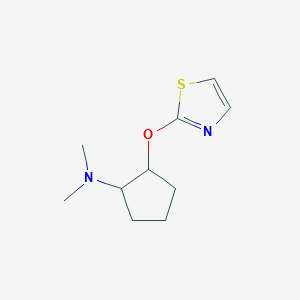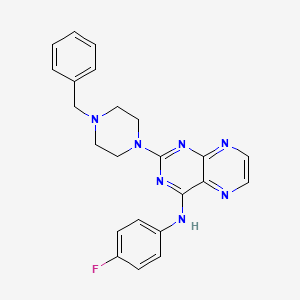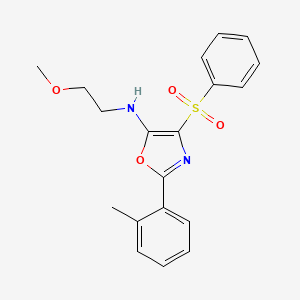
2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
In the first paper, the synthesis of related pyridine derivatives is explored. The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine is achieved through various conditions. Under catalytic amination conditions, the bromide substitution product is favored, while a reversal in chemoselectivity is observed under neat conditions without palladium catalysis, leading to substitution at the 2-chloro position. Additionally, selective substitution of the 3-fluoro group is possible under SNAr conditions to afford a dihalo adduct . This suggests that the synthesis of "2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride" could potentially be achieved through similar selective functionalization strategies.
Molecular Structure Analysis
The second paper describes the synthesis of a different chlorinated compound, where the structure is confirmed using various techniques such as 1H NMR, MS, FTIR, and X-ray crystallography . These techniques are crucial for determining the molecular structure of organic compounds, and similar methods would likely be employed to analyze the molecular structure of "2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride."
Chemical Reactions Analysis
The papers do not provide specific reactions for "2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride," but they do offer insights into the reactivity of chloro- and fluoro-substituted pyridines. The first paper indicates that the position of substitution can be controlled under different reaction conditions, which is relevant for understanding how "2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride" might react under various chemical conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride" are not directly discussed, the properties of similar compounds can be inferred. For instance, the presence of halogen atoms in the compound's structure is likely to influence its boiling point, solubility, and reactivity. The papers suggest that such compounds can be characterized using NMR, MS, and FTIR, which would provide valuable information about the physical and chemical properties of the compound .
科学的研究の応用
Synthesis and Functionalization
2-Chloro-1-(3-fluoropyridin-4-yl)ethanone hydrochloride is a compound that can be effectively functionalized for various applications in scientific research. For instance, it has been utilized in the synthesis of cognition-enhancing drugs through efficient pyridinylmethyl functionalization processes. This includes chlorination, hydrolysis, and methanesulfonylation to prepare novel alkylating agents, demonstrating its potential in the development of pharmaceuticals (Pesti et al., 2000).
Photophysical Property Studies
The compound's derivatives have been explored for their photophysical properties, with research showing that nicotinonitriles incorporating pyrene and/or fluorene moieties exhibit strong blue-green fluorescence. This indicates potential applications in materials science and the development of fluorophores for various scientific and industrial purposes (Hussein et al., 2019).
Antifungal and Antibacterial Activity
Research into substituted 6-fluorobenzo[d]thiazole amides, which can be synthesized from similar precursors, has revealed significant antibacterial and antifungal activities. This highlights the potential use of 2-Chloro-1-(3-fluoropyridin-4-yl)ethanone hydrochloride and its derivatives in developing new antimicrobial agents (Pejchal et al., 2015).
Development of Fluorinated Compounds
The compound has been implicated in the development of novel fluorinated compounds, such as in the synthesis of [18F]FPyKYNE, a fluoropyridine-based alkyne reagent for fluorine-18 labeling of macromolecules using click chemistry. This application is particularly relevant in the field of positron emission tomography (PET) imaging, illustrating the compound's utility in nuclear medicine and radiopharmaceuticals (Kuhnast et al., 2008).
Safety and Hazards
特性
IUPAC Name |
2-chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO.ClH/c8-3-7(11)5-1-2-10-4-6(5)9;/h1-2,4H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRZBNCRPXETOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)CCl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B2521479.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2521482.png)
![4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-5-carboxamide hydrochloride](/img/structure/B2521484.png)
![2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2521486.png)



![3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521492.png)
![ethyl 6-acetyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521495.png)
![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2521496.png)
![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)

![3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2521501.png)
![N-(4-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521502.png)